molecular formula C5H7N3O B2486980 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde CAS No. 1909312-88-4

2-ethyl-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2486980
CAS No.: 1909312-88-4
M. Wt: 125.131
InChI Key: SAKVASCVYNKXBY-UHFFFAOYSA-N
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Description

2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, and an aldehyde functional group at the fourth position.

Biochemical Analysis

Biochemical Properties

The 1,2,3-triazole moiety of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde has been found to interact with various biomolecules. For instance, it has been suggested that the aldehyde groups of similar compounds react with amine groups in enzyme polypeptide chains to form Schiff bases . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known.

Cellular Effects

Related 1,2,3-triazole derivatives have been reported to exhibit various pharmacological properties, including antimicrobial activities

Molecular Mechanism

It is suggested that the aldehyde groups of similar compounds react with amine groups in enzyme polypeptide chains to form Schiff bases This could potentially lead to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl azide with propargyl aldehyde in the presence of a copper catalyst can yield the desired triazole compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring can be targeted by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as copper or palladium complexes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of functionalized triazole derivatives.

Scientific Research Applications

2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: In medicinal chemistry, it is used in the design and synthesis of novel drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-ethyltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-2-8-6-3-5(4-9)7-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKVASCVYNKXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-88-4
Record name 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde
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